Vanadium silicide (VSi2)

Vue d'ensemble

Description

Synthesis Analysis

Vanadium silicide can be synthesized using different methods. A notable approach is the field-activated combustion synthesis technique. This method can achieve self-sustaining combustion reactions for VSi2 synthesis under specific electric field conditions. Various phases of vanadium silicide, including VSi2 and V5Si3, can be formed depending on the composition and electric field strength used in the synthesis process (Maglia et al., 2001).

Molecular Structure Analysis

The molecular structure of vanadium silicide varies depending on the synthesis method and conditions. In the case of VSi2, the structure typically features vanadium and silicon in a specific stoichiometric ratio. Structural analysis using techniques like X-ray diffraction (XRD) and electron microscopy can provide insights into the arrangement of atoms in the compound (Tu et al., 1973).

Chemical Reactions and Properties

Vanadium silicide undergoes various chemical reactions depending on the environmental conditions and the presence of other elements or compounds. These reactions can lead to the formation of different phases and compounds, such as V3Si and V5Si3, especially under high-temperature conditions (Tu et al., 1973).

Physical Properties Analysis

The physical properties of vanadium silicide, such as its crystal structure, density, and melting point, are significant for its applications. These properties are influenced by the synthesis method and conditions. The compound exhibits notable high-temperature stability and electrical conductivity, making it suitable for electronic applications (Maglia et al., 2001).

Chemical Properties Analysis

Chemically, vanadium silicide is characterized by its reactivity with other elements and compounds. Its interaction with oxygen, for example, is critical in determining its oxidation behavior and suitability for high-temperature applications. The formation of oxide layers on the surface of vanadium silicide can impact its stability and performance (Chaia et al., 2015).

Applications De Recherche Scientifique

Oxidation Protection and Mechanical Properties : VSi2 coatings on vanadium alloys, such as V–4Cr–4Ti, offer effective protection against oxidation at high temperatures. These coatings are particularly relevant for applications in sodium-cooled fast-neutron reactors (SFRs). VSi2 demonstrates good mechanical properties under thermal cycling and stress, making it suitable for harsh operational environments (Chaia et al., 2015).

Silicide Formation with Silicon : Studies on the interactions of vanadium with silicon show that VSi2 forms at temperatures ranging from 600 to 1000 °C. This property is important for the manufacturing of semiconductor devices, where precise control of material properties at various temperatures is crucial (Tu et al., 1973).

Diffusion and Reaction Kinetics : The solid-state reactions between vanadium and amorphous silicon thin films indicate a sequence of silicide compounds formation, with VSi2 being the first to form at around 475 °C. Understanding these reactions is essential for thin-film technology in electronics (Psaras et al., 1984).

Protective Coatings for Nuclear Reactors : Multilayered VxSiy silicides with an outer layer of VSi2 provide effective resistance to oxidation in air at elevated temperatures. This finding is significant for the development of protective coatings for components in generation IV nuclear reactors (Mathieu et al., 2012).

Electron-Momentum Distribution and Charge Transfer : Research into the electron-momentum distribution and charge transfer in vanadium silicides contributes to a deeper understanding of the electronic properties of these materials, which is essential for their application in electronic and photonic devices (Sharma et al., 1984).

Thermal Stability and Nanotechnology : Nano-crystalline vanadium disilicide, synthesized via reduction-silication route, exhibits high thermal oxidation stability below 1000 °C. This characteristic makes it a potential candidate for antioxidation coating material in various high-temperature applications (Ma et al., 2004).

Safety And Hazards

In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately .

Orientations Futures

Propriétés

InChI |

InChI=1S/2Si.V | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOVYQXZRKECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

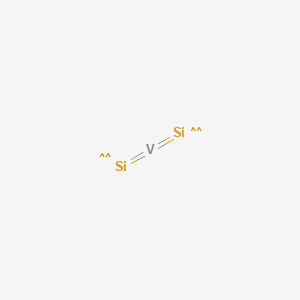

Canonical SMILES |

[Si]=[V]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium silicide (VSi2) | |

CAS RN |

12039-87-1 | |

| Record name | Vanadium silicide (VSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium silicide (VSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)

![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)